Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate
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Overview
Description
Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate: is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a hexahydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include trifluoromethylating agents, strong bases, and esterification catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate is being explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in various chemical processes.
Mechanism of Action
The mechanism by which Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to biological activity. The exact pathways and molecular targets are still under investigation, but research suggests involvement in key biological processes.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)benzoylacetate
Ethyl (4-trifluoromethylbenzoyl)acetate
2-(carboethoxy)-3-(4'-trifluoromethyl)phenylquinoxaline 1,4-dioxide
N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
Uniqueness: Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate stands out due to its unique hexahydropyridazine ring structure, which is not commonly found in other trifluoromethyl-containing compounds
Properties
IUPAC Name |
ethyl 6-oxo-4-(trifluoromethyl)-1H-pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-7(15)6-4(8(9,10)11)3-5(14)12-13-6/h3H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOCHPTXBVDIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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